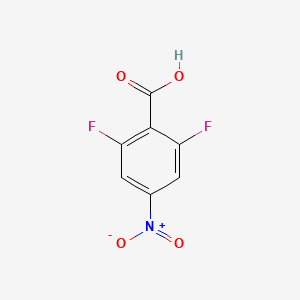

2,6-Difluoro-4-nitrobenzoic acid

説明

2,6-Difluoro-4-nitrobenzoic acid (CAS: 196194-57-7) is a fluorinated aromatic compound with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It features a benzoic acid backbone substituted with two fluorine atoms at the 2- and 6-positions and a nitro group at the 4-position. This substitution pattern confers unique electronic properties: the fluorine atoms act as moderate electron-withdrawing groups, while the nitro group is a strong electron-withdrawing substituent, significantly enhancing the acidity of the carboxylic acid moiety.

特性

IUPAC Name |

2,6-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDOEPCUFDOETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-4-nitrobenzoic acid typically involves the nitration of 2,6-difluorobenzoic acid. The reaction is carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

化学反応の分析

Types of Reactions: 2,6-Difluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Esterification: Methanol, sulfuric acid as catalyst.

Major Products:

Reduction: 2,6-Difluoro-4-aminobenzoic acid.

Substitution: 2,6-Dimethoxy-4-nitrobenzoic acid.

Esterification: Methyl 2,6-difluoro-4-nitrobenzoate.

科学的研究の応用

2,6-Difluoro-4-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of fluorinated aromatic compounds.

Biology: The compound is studied for its potential biological activities. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may serve as lead compounds in drug discovery.

Industry: It is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.

作用機序

The mechanism of action of 2,6-difluoro-4-nitrobenzoic acid and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

類似化合物との比較

Key Observations:

Substituent Effects on Acidity: The nitro group in this compound enhances acidity (pKa ~1–2) compared to non-nitro analogs. For example, replacing the nitro group with a formyl group (as in 2,6-difluoro-4-formylbenzoic acid) reduces electron withdrawal, leading to weaker acidity (pKa ~3–4) . The acetic acid derivative (C₈H₅F₂NO₄) has a marginally higher molecular weight and a longer alkyl chain, which may improve solubility in polar solvents compared to the benzoic acid analog .

Halogenation Impact :

- Chlorine vs. Fluorine : Replacing fluorine with chlorine (e.g., 2,6-dichloro-4-nitrobenzoic acid) increases molecular weight (236.01 vs. 203.10) and steric bulk. Chlorine’s lower electronegativity but larger atomic radius may reduce solubility in aqueous media compared to fluorine analogs .

Functional Group Differences :

- Nitro vs. Formyl : The nitro group’s strong electron-withdrawing nature makes this compound more reactive in electrophilic substitution reactions than the formyl-substituted analog. The latter is more likely to participate in condensation reactions (e.g., Schiff base formation) .

Physicochemical Property Trends (Inferred)

| Property | This compound | 2,6-Dichloro-4-nitrobenzoic acid | (2,6-Difluoro-4-nitrophenyl)acetic acid |

|---|---|---|---|

| Melting Point | High (~200°C) | Higher (~220°C) | Moderate (~180°C) |

| Aqueous Solubility | Low | Very Low | Moderate |

| Acidity (pKa) | ~1.5 | ~1.2 | ~2.8 |

生物活性

2,6-Difluoro-4-nitrobenzoic acid (DFNBA) is an organic compound with the molecular formula CHFN O and a CAS number of 196194-57-7. Its unique structure, characterized by two fluorine atoms and a nitro group at specific positions on the benzoic acid core, imparts distinct chemical reactivity and potential biological activities. This article explores the biological activity of DFNBA, its mechanisms of action, and relevant research findings.

The presence of fluorine and nitro groups in DFNBA enhances its reactivity compared to other benzoic acid derivatives. The nitro group can undergo bioreduction to form reactive intermediates, while the fluorine atoms can influence binding affinity to various biological targets. DFNBA has been shown to participate in several chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents.

- Substitution : Fluorine atoms can be substituted with nucleophiles.

- Esterification : The carboxylic acid group can react with alcohols to form esters.

Table 1: Comparison of Structural Analogues

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2,5-Difluoro-4-nitrobenzoic acid | Two fluorine atoms at positions 2 and 5 | Lacks the unique substitution pattern of DFNBA |

| 2,6-Dichloro-4-nitrobenzoic acid | Chlorine atoms instead of fluorine | Different reactivity due to chlorine's properties |

| 4-Nitrobenzoic acid | Lacks fluorine substituents | Less reactive compared to fluorinated compounds |

| 2-Fluoro-4-nitrobenzoic acid | One fluorine atom present | Limited reactivity compared to difluorinated variants |

Biological Activity

Research indicates that DFNBA exhibits significant biological activity due to its ability to interact with various enzymes and proteins. It has been studied for its potential as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

The mechanism of action for DFNBA involves several pathways:

- Enzyme Inhibition : DFNBA can act as a competitive inhibitor for certain enzymes by binding to their active sites.

- Reactive Species Generation : The nitro group can generate reactive nitrogen species that may affect cellular signaling pathways.

- Modulation of Gene Expression : By influencing signaling pathways, DFNBA may impact gene expression related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of DFNBA and its derivatives:

- Antimicrobial Activity : A study demonstrated that DFNBA derivatives exhibited antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.

- Anticancer Properties : Research involving cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) showed that DFNBA could suppress cell proliferation significantly. For instance, one study reported an IC value of 8.82 µM for a derivative in A549 cells after 24 hours of exposure.

- Enzyme Interaction Studies : In vitro assays revealed that DFNBA interacts with specific enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic rates in treated cells.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。